![molecular formula C17H17NO4 B1306343 3-[2-(Biphenyl-4-yloxy)-acetylamino]-propionic acid CAS No. 446828-70-2](/img/structure/B1306343.png)

3-[2-(Biphenyl-4-yloxy)-acetylamino]-propionic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves rational design and a one-step synthesis process, as seen in the preparation of 2-acetylamino-3-[4-(2-acetylamino-2-carboxyethylsulfanylcarbonylamino)phenylcarbamoylsulfanyl]propionic acid, which exhibits good solubility in both organic and aqueous solutions . This suggests that the synthesis of 3-[2-(Biphenyl-4-yloxy)-acetylamino]-propionic acid could potentially be achieved through a similar straightforward synthetic route, possibly involving acetylation and amide bond formation steps.

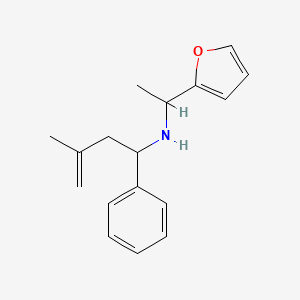

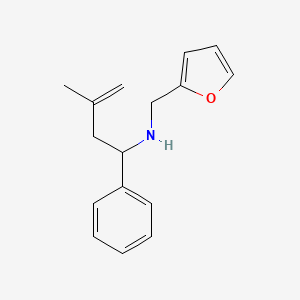

Molecular Structure Analysis

The molecular structure of compounds related to 3-[2-(Biphenyl-4-yloxy)-acetylamino]-propionic acid includes various functional groups such as acetyl, carboxyethylsulfanyl, and phenylcarbamoylsulfanyl . These functional groups are likely to influence the molecular interactions, stability, and reactivity of the compound. The presence of a biphenyl moiety, as indicated by the name, suggests potential for π-π interactions, which could affect the compound's binding affinity to various biological targets.

Chemical Reactions Analysis

The related compounds have been shown to participate in chemical reactions relevant to their biological activity. For instance, the derivative mentioned in paper acts as an irreversible inhibitor of glutathione reductase, an enzyme involved in the reduction of oxidized glutathione. The reactivity of the acetyl and amino groups in the compound's structure is crucial for its inhibitory action. This implies that 3-[2-(Biphenyl-4-yloxy)-acetylamino]-propionic acid may also engage in specific chemical reactions with biological macromolecules, depending on the presence and positioning of similar reactive groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not directly provided, but based on the related compounds, one can infer certain characteristics. The solubility of the compound in both organic and aqueous solutions is an important physical property that can facilitate its use in various applications . The presence of a biphenyl structure could also imply a certain degree of lipophilicity, which is relevant for the compound's potential as a hypolipidemic agent, as seen with the 3-(4-phenoxybenzoyl) propionic acid derivatives . The hypolipidemic activity observed in these derivatives suggests that the compound may also possess similar biological activities.

Applications De Recherche Scientifique

Biochemical Synthesis and Modification

3-[2-(Biphenyl-4-yloxy)-acetylamino]-propionic acid and its derivatives have shown significant importance in biochemical synthesis and modification. For instance, the compound has been utilized in the laccase-catalyzed N-coupling of aromatic and aliphatic amines, indicating its potential in derivatization processes involving natural compounds like 3-(3,4-dihydroxyphenyl)-propionic acid (dihydrocaffeic acid) (Mikolasch et al., 2002). Moreover, this chemical has also been part of reactions yielding various Michael adducts, serving as key starting materials for synthesizing heterocyclic compounds including pyridazinone, furanone, and 1,2-diazapine derivatives (El-Hashash & Rizk, 2016).

Metabolic Studies and Biocatalysis

This compound is also significant in the realm of biocatalysis and drug metabolism. A notable example is the use of biocatalysis for the preparation of mammalian metabolites of biaryl-bis-sulfonamide AMPA (α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid) receptor potentiators using microbial systems. This approach has facilitated the generation of metabolites for structural characterization and as analytical standards for clinical investigations (Zmijewski et al., 2006).

Pharmaceutical Synthesis and Modification

The compound’s derivatives have been explored for their potential in pharmaceutical synthesis and modification. For instance, studies on the synthesis and structural identification of α-acetylamino-β-[4-(1,2-dihydro-2-thioquinoline)] propionic acid ethyl ester, with a focus on substitutional site of thionation of acetylamine, highlight the potential pharmaceutical applications of these derivatives (Li Aixiu, 2000).

Propriétés

IUPAC Name |

3-[[2-(4-phenylphenoxy)acetyl]amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4/c19-16(18-11-10-17(20)21)12-22-15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-9H,10-12H2,(H,18,19)(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMWUNRVLMUZGPH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[2-(Biphenyl-4-yloxy)-acetylamino]-propionic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,5-Dioxo-hexahydro-imidazo[4,5-d]imidazol-1-yl)-propionic acid](/img/structure/B1306273.png)

![Chloro-acetic acid 8-methyl-8-aza-bicyclo[3.2.1]oct-3-yl ester](/img/structure/B1306294.png)